molecular formula C11H15BrN2O B5843047 4-bromo-N-[2-(dimethylamino)ethyl]benzamide

4-bromo-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B5843047
M. Wt: 271.15 g/mol
InChI Key: FZLBXEXCEQMSAD-UHFFFAOYSA-N
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Patent
US09394301B2

Procedure details

A microwave vial containing 4-bromo-benzoic acid ethyl ester (1 g, 4.36 mmol) and N,N-dimethylethylenediamine (2.37 g, 21.38 mmol) was heated under microwave radiation (150° C., 10 min). The volatiles were removed under rotary evaporation and the crude was used in the next step without further purification. Yield: 1.18 g, 100%. LCMS method: 2, RT: 1.93 min; MI: 271-273 [M+1].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)C.[CH3:13][N:14]([CH3:18])[CH2:15][CH2:16][NH2:17]>>[Br:11][C:8]1[CH:7]=[CH:6][C:5]([C:4]([NH:17][CH2:16][CH2:15][N:14]([CH3:18])[CH3:13])=[O:12])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)Br)=O
Name
Quantity
2.37 g
Type
reactant
Smiles
CN(CCN)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C(=O)NCCN(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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